molecular formula C14H12O5 B14231209 Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate CAS No. 561055-73-0

Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate

Cat. No.: B14231209
CAS No.: 561055-73-0
M. Wt: 260.24 g/mol
InChI Key: BOWBOKKSXKOWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate is an organic compound with the molecular formula C14H12O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two ester groups and a hydroxyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate typically involves the esterification of 7-hydroxynaphthalene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.

Major Products:

    Oxidation: 7-oxo-naphthalene-1,2-dicarboxylate.

    Reduction: Dimethyl 7-hydroxy-1,2-dihydroxynaphthalene.

    Substitution: Dimethyl 7-chloronaphthalene-1,2-dicarboxylate.

Scientific Research Applications

Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bonds are cleaved by esterases, resulting in the formation of 7-hydroxynaphthalene-1,2-dicarboxylic acid and methanol. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

    Dimethyl 2,6-naphthalenedicarboxylate: Another ester derivative of naphthalene, used in the production of polyethylene naphthalate (PEN).

    Dimethyl 1,4-naphthalenedicarboxylate: Used in the synthesis of high-performance polymers.

Uniqueness: Dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to other naphthalene dicarboxylate esters .

Properties

CAS No.

561055-73-0

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

dimethyl 7-hydroxynaphthalene-1,2-dicarboxylate

InChI

InChI=1S/C14H12O5/c1-18-13(16)10-6-4-8-3-5-9(15)7-11(8)12(10)14(17)19-2/h3-7,15H,1-2H3

InChI Key

BOWBOKKSXKOWGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)O)C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.